molecular formula C39H64O13 B1205486 Tiqueside

Tiqueside

Cat. No. B1205486
M. Wt: 740.9 g/mol
InChI Key: GUSVHVVOABZHAH-SFMGTQEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiqueside is a natural product found in Trigonella foenum-graecum with data available.

Scientific Research Applications

Cholesterol Absorption Inhibition and Hypercholesterolemia Treatment

Tiqueside, also known as CP-88,818 or beta-tigogenin cellobioside, has been investigated primarily for its role in treating hypercholesterolemia. It functions by inhibiting the absorption of biliary and dietary cholesterol. Studies have shown that tiqueside can lead to a dose-dependent reduction in plasma low-density lipoprotein cholesterol (LDL-C) levels in hypercholesterolemic patients. This effect is achieved without significantly affecting other lipoprotein levels, fecal fat, bile acid excretion, or fat-soluble vitamin absorption. These findings suggest tiqueside's potential as a therapeutic agent for managing high cholesterol levels (Harris et al., 1997).

Impact on Cholesterol Metabolism

Further research on tiqueside has demonstrated its impact on cholesterol metabolism. When administered to animals, it inhibited cholesterol absorption in a dose-dependent manner, both with and without dietary cholesterol. This inhibition led to a reduction in hepatic cholesterol levels and induced compensatory increases in hepatic HMG-CoA reductase activity and hepatic low-density lipoprotein (LDL) receptor levels. These changes in cholesterol metabolism resulted in significant reductions in plasma non-HDL cholesterol concentrations. This broad spectrum of effects highlights tiqueside's potential utility in managing cholesterol levels across various species (Harwood et al., 1993).

Pharmacokinetics in Animal Models

The pharmacokinetics of tiqueside have been studied in different animal models including dogs, rats, rabbits, and monkeys. These studies have revealed low systemic exposure to tiqueside following oral administration across several species. Understanding the pharmacokinetics is crucial for developing effective dosing regimens for potential therapeutic applications (Inskeep et al., 1995).

Synthesis and Characterization

There has also been research focused on the synthesis of tiqueside, including the creation of polydeuterated forms for use in quantitative HPLC/MS assay systems. Such work is important for developing analytical methods to quantify tiqueside, which is essential for both research and therapeutic applications (Zawistoski et al., 1993).

Comparison with Other Saponins

Comparative studies with other saponins, like pamaqueside, have shown that tiqueside induces hypocholesterolemia by blocking luminal cholesterol absorption. This mechanism differs from the stoichiometric complexation hypothesis for other saponins, suggesting a unique mode of action for tiqueside (Morehouse et al., 1999).

Exploration of Steroidal Glycosides

Research on steroidal glycosides, with tiqueside as a lead compound, has led to the discovery of more potent analogs. These findings are significant in the development of more effective cholesterol absorption inhibitors (Deninno et al., 1997).

properties

Product Name

Tiqueside

Molecular Formula

C39H64O13

Molecular Weight

740.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21?,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34?,35-,36+,37+,38+,39-/m1/s1

InChI Key

GUSVHVVOABZHAH-SFMGTQEISA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

synonyms

eta-tigogenin cellobioside
CP 88818
CP-88818
tiqueside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.